Home > Products > Screening Compounds P82065 > Levovirin valinate hydrochloride
Levovirin valinate hydrochloride - 705930-02-5

Levovirin valinate hydrochloride

Catalog Number: EVT-272686
CAS Number: 705930-02-5
Molecular Formula: C13H22ClN5O6
Molecular Weight: 379.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levovirin valinate HCl is a valine ester prodrug of levovirin as an investigational new drug for the treatment of hepatitis C virus.
Source and Classification

Levovirin valinate hydrochloride is synthesized from levovirin, which itself is derived from nucleoside analogs. The compound is classified as a prodrug due to its conversion into the active form of levovirin upon administration. It falls under the category of antiviral medications, specifically targeting viral replication mechanisms in hepatitis C virus infections .

Synthesis Analysis

The synthesis of levovirin valinate hydrochloride involves several chemical processes that convert levovirin into its valine ester form. The general method includes:

  1. Esterification: The primary step involves reacting levovirin with valine or its derivatives under acidic or basic conditions to form the ester bond.
  2. Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability.

The synthesis parameters typically include:

  • Temperature: Controlled around room temperature to avoid degradation.
  • Reaction time: Varies depending on the scale but generally requires several hours.
  • Solvent: Commonly used solvents include methanol or ethanol for the esterification process.

These steps ensure that the final product retains the necessary pharmacological properties while improving its absorption characteristics .

Chemical Reactions Analysis

Levovirin valinate hydrochloride undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: Upon administration, the ester bond is hydrolyzed in vivo, releasing levovirin and valine. This reaction is crucial for activating the prodrug.
  2. Metabolic Conversion: Levovirin itself may undergo further metabolic transformations, including phosphorylation and deamination, which are essential for its antiviral activity against hepatitis C virus.

These reactions are typically catalyzed by enzymes present in human tissues, particularly in the liver, where drug metabolism predominantly occurs .

Mechanism of Action

The mechanism of action of levovirin valinate hydrochloride primarily involves:

  1. Inhibition of Viral Replication: Levovirin acts as a nucleoside analog that interferes with viral RNA synthesis by competing with natural nucleotides during replication.
  2. Incorporation into Viral RNA: Once converted to its active form, levovirin gets incorporated into viral RNA, leading to premature termination of RNA synthesis.

This dual mechanism enhances its efficacy against hepatitis C virus by not only inhibiting replication but also disrupting viral assembly .

Physical and Chemical Properties Analysis

Levovirin valinate hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form, facilitating oral administration.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
Applications

Levovirin valinate hydrochloride has significant applications in the pharmaceutical field:

  1. Antiviral Therapy: Primarily investigated for treating hepatitis C virus infections, showing promise in enhancing therapeutic outcomes when combined with other antiviral agents.
  2. Research Tool: Used in studies aimed at understanding viral mechanisms and evaluating new therapeutic strategies against hepatitis C virus.

Ongoing clinical trials continue to explore its efficacy and safety profile, potentially expanding its applications in treating other viral infections or conditions related to impaired immune responses .

Introduction to Levovirin Valinate Hydrochloride in Antiviral Therapy

Role of Prodrug Strategies in Hepatitis C Virus (HCV) Treatment

The therapeutic landscape for chronic hepatitis C virus (HCV) infection underwent a paradigm shift with the introduction of ribavirin (RBV) in combination with interferon-based therapies. While this combination demonstrated significantly improved sustained virological response rates compared to interferon monotherapy, ribavirin's clinical utility was severely limited by its dose-dependent hemolytic anemia – a toxicity directly linked to the accumulation of phosphorylated metabolites in red blood cells [1] [3]. This critical limitation spurred intensive research into prodrug strategies designed to retain the beneficial immunomodulatory and/or antiviral effects of nucleoside analogs while mitigating their toxicity profiles.

Two primary approaches emerged in the development of ribavirin analogs: liver-targeting prodrugs and enantiomeric modifications. Viramidine (taribavirin), a liver-targeting prodrug, undergoes conversion to ribavirin primarily within hepatocytes, theoretically reducing erythrocyte exposure. Although viramidine demonstrated a significantly reduced incidence of hemolytic anemia (54.6% vs 83.7% with ribavirin) in phase III trials (ViSER1 and ViSER2), its antiviral efficacy proved inferior to ribavirin (SVR rates of 38-40% vs 52-55%) [3] [5]. Levovirin (LVV), the L-enantiomer of ribavirin, represented the second approach. Crucially, levovirin retains ribavirin's immunomodulatory properties but exhibits a fundamentally different pharmacokinetic and toxicological profile. Unlike ribavirin, levovirin does not undergo intracellular phosphorylation significantly and consequently avoids accumulation in red blood cells, thereby eliminating the primary driver of ribavirin-induced hemolytic anemia [1] [3]. This characteristic made levovirin a promising candidate for HCV therapy, necessitating strategies to overcome its inherent pharmacokinetic challenges.

Table 1: Ribavirin Analogs Developed to Address Toxicity and Efficacy Limitations

CompoundTypePrimary MechanismKey AdvantageKey Limitation
Ribavirin (RBV)Parent NucleosideImmunomodulation; potential viral mutagenesisProven efficacy in combination therapyDose-limiting hemolytic anemia
ViramidineLiver-Targeting ProdrugConverted to RBV in liver by adenosine deaminaseReduced RBC accumulation; less anemiaInferior SVR rates compared to RBV
Levovirin (LVV)L-Enantiomer of RBVImmunomodulation (no direct antiviral activity)No RBC phosphorylation/accumulation; no hemolytic anemiaExtremely low oral bioavailability (<20%)
Levovirin Valinate HCl (R1518)Amino Acid Ester Prodrug of LVVEnhanced absorption via PepT1 transportersImproved LVV bioavailability; retains LVV safetyEfficacy in HCV patients not fully established

Levovirin as an Immunomodulatory Agent: Limitations in Bioavailability

Levovirin (1-β-L-ribofuranosyl-1,2,4-triazole-3-carboxamide) emerged as a strategically designed derivative of ribavirin. Its core distinction lies in being the L-enantiomer of ribavirin's D-ribose configuration. This stereochemical inversion has profound biological consequences. While levovirin mimics ribavirin's immunomodulatory activities – such as promoting a Th1 cytokine response profile – it lacks measurable direct antiviral activity in vitro because it is not a substrate for cellular kinases and therefore does not undergo phosphorylation to an active triphosphate form that could inhibit viral polymerases or induce lethal mutagenesis [1] [3]. This uncoupling of immunomodulation from direct antiviral action provided a valuable tool for probing ribavirin's mechanism of action and offered a potentially safer alternative for HCV combination therapy, avoiding the dose-limiting hemolytic anemia associated with ribavirin [1] [5].

However, the clinical promise of levovirin was severely hampered by its extremely poor oral bioavailability, estimated at approximately 10% in humans [3]. This limitation stemmed primarily from its inherently low permeability across biological membranes, particularly the intestinal epithelium. Levovirin is a poor substrate for nucleoside transporters (e.g., CNTs, ENTs) responsible for the cellular uptake of many nucleoside analogs like ribavirin [3] [9]. Physicochemical factors, including its high polarity and hydrophilic nature, further impede passive diffusion across lipid bilayers. Preclinical studies starkly illustrated this challenge: oral bioavailability was only 15% in rats and 17% in monkeys [3]. Consequently, despite its favorable safety profile, achieving therapeutically relevant systemic concentrations of levovirin after oral administration proved impractical, limiting its clinical evaluation and effectiveness in early phase trials where its antiviral effect was "far lower than that of ribavirin" when used in combination therapy [3].

Table 2: Bioavailability Limitations of Levovirin Across Species

SpeciesEstimated Oral Bioavailability (%)Primary CauseExperimental Evidence
Rat~15%Poor intestinal permeability; lack of transporter affinityLow absorption measured in intestinal models; low plasma levels
Monkey~17%Poor intestinal permeability; lack of transporter affinityLow absorption measured in intestinal models; low plasma levels
Human~10%Poor intestinal permeability; lack of transporter affinityLow plasma concentrations in clinical studies; high urinary recovery of unchanged drug [2] [10]

Rationale for Valine Ester Prodrug Design: Targeting PepT1 Transporters

To overcome the critical bioavailability barrier of levovirin, researchers turned to a well-established prodrug strategy: conjugation with amino acids to target the human proton-coupled peptide transporter 1 (PepT1; SLC15A1). PepT1 is a high-capacity, low-affinity transporter abundantly expressed on the apical membrane of enterocytes throughout the small intestine, with increasing density from the duodenum to the ileum [6]. Its primary physiological role is the absorption of dietary di- and tripeptides. Crucially, PepT1 exhibits remarkably broad substrate specificity, accommodating not only physiological peptides but also numerous pharmacologically active compounds and prodrugs featuring peptide-like bonds or amino acid promoeities [6] [8]. Key characteristics making PepT1 an ideal target for improving drug absorption include:

  • High Expression: Exclusive apical localization in intestinal enterocytes.
  • High Capacity: Unlikely to saturate even at high substrate concentrations.
  • Proton-Coupled Active Transport: Enables concentrative uptake against a gradient.
  • Broad Substrate Specificity: Tolerates significant structural variation, especially in side chains.Valine esterification emerged as a particularly promising approach. Valine is a neutral, branched-chain amino acid known to be well-recognized by PepT1. Attaching valine via an ester bond to the 5'-hydroxyl group of levovirin's ribose moiety created levovirin valinate hydrochloride (R1518), a monovalent ester prodrug [2] [7] [9]. The rationale was multifaceted:
  • Transporter-Mediated Uptake: The valine moiety confers structural similarity to PepT1's natural dipeptide substrates, enabling R1518 to hijack this active transport pathway for efficient intestinal absorption, bypassing levovirin's reliance on inefficient passive diffusion or unsuitable nucleoside transporters.
  • Enhanced Lipophilicity: Esterification temporarily masks the polar hydroxyl group, increasing the prodrug's passive membrane permeability.
  • Enzymatic Conversion: Following absorption, ubiquitous esterases within enterocytes and systemic circulation rapidly hydrolyze the ester bond, releasing the active parent drug, levovirin, and the natural amino acid valine.

In vitro validation using the human intestinal Caco-2 cell model, which expresses functional PepT1, provided compelling proof-of-concept. While native levovirin exhibited extremely low apical-to-basolateral permeability (Papp = 1.2 x 10⁻⁷ cm/s), R1518 demonstrated a dramatic 48-fold increase in permeability (Papp = 5.8 x 10⁻⁶ cm/s) [9]. This transport was:

  • pH-Dependent: Significantly greater at apical pH 6.0 (mimicking the duodenal/jejunal microclimate) than at pH 7.4, consistent with PepT1's proton-coupled mechanism.
  • Competitive: Inhibited by known PepT1 substrates (e.g., glycylsarcosine - GlySar) and inhibitors (e.g., 4-aminomethylbenzoic acid).
  • Concentration-Dependent: Exhibited saturable kinetics characteristic of carrier-mediated transport.These findings confirmed that R1518 is both a substrate and an inhibitor of the human PepT1 transporter, validating the prodrug design strategy [9]. Subsequent clinical pharmacokinetic studies in healthy volunteers confirmed the success of this approach. After oral administration of R1518, the prodrug itself was rapidly and extensively converted to levovirin (Tmax prodrug <1 hour; relative exposure R1518/levovirin <6%), with levovirin plasma concentrations peaking at approximately 2 hours post-dose. This represented a significant improvement in the oral absorption of levovirin compared to administering the parent drug directly [2] [7].

Table 3: Permeability of Levovirin Prodrugs in Caco-2 Cell Monolayers (PepT1 Model)

CompoundPermeability (Papp x 10⁻⁶ cm/s)Fold-Increase vs. LevovirinPepT1 Dependence Confirmed
Levovirin (LVV) [Parent]0.12 ± 0.021 (Reference)No
Levovirin L-Valinate Ester (R1518)5.80 ± 0.6048Yes (pH, inhibition, saturable)
Levovirin Glycinate Ester1.60 ± 0.2013Partial
Levovirin L-Phenylalanine Ester2.50 ± 0.3021Partial

Data adapted from Huang et al. [9] demonstrating R1518 as the optimal prodrug for PepT1-mediated uptake.

Table 4: Key Characteristics of PepT1 Relevant to Prodrug Design

CharacteristicDetailSignificance for R1518
ExpressionApical membrane of small intestinal enterocytes (duodenum > jejunum > ileum)Directly accessible from intestinal lumen; enables first-pass absorption enhancement
Transport MechanismH⁺-coupled symport (electrogenic); driven by transmembrane H⁺ gradientUptake favored in acidic microclimate (proximal small intestine); active concentrative transport
Substrate SpecificityBroad specificity for di/tripeptides; accepts diverse structures including amino acid ester prodrugsAccommodates valine ester moiety of R1518
CapacityHigh capacity, low affinity (Km typically 0.2 - 10 mM)Unlikely saturation at therapeutic doses; efficient absorption
Pharmacological RelevanceKnown to transport valacyclovir, valganciclovir, certain β-lactam antibiotics, ACE inhibitor prodrugsValidated target for improving oral bioavailability of polar drugs; precedent for success

Properties

CAS Number

705930-02-5

Product Name

Levovirin valinate hydrochloride

IUPAC Name

[(2S,3R,4S,5S)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride

Molecular Formula

C13H22ClN5O6

Molecular Weight

379.80 g/mol

InChI

InChI=1S/C13H21N5O6.ClH/c1-5(2)7(14)13(22)23-3-6-8(19)9(20)12(24-6)18-4-16-11(17-18)10(15)21;/h4-9,12,19-20H,3,14H2,1-2H3,(H2,15,21);1H/t6-,7-,8-,9-,12-;/m0./s1

InChI Key

BZAMJGAXDMZZKX-JSNLFJDGSA-N

SMILES

CC(C)C(C(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl

Solubility

Soluble in DMSO

Synonyms

Levovirin valinate hydrochloride; Levovirin valinate HCl; R-1518; R 1518; R1518;

Canonical SMILES

CC(C)C(C(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C=NC(=N2)C(=O)N)O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.